molecular formula C24H14S4 B14222704 5,5'-Bis(1-benzothiophen-2-yl)-2,2'-bithiophene CAS No. 824956-04-9

5,5'-Bis(1-benzothiophen-2-yl)-2,2'-bithiophene

Cat. No.: B14222704
CAS No.: 824956-04-9
M. Wt: 430.6 g/mol
InChI Key: AUCDNCCVMJSFBD-UHFFFAOYSA-N
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Description

5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene is an organic compound that belongs to the family of thiophene derivatives Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene typically involves the coupling of benzothiophene and bithiophene units. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple stannylated benzothiophene with a bithiophene derivative. The reaction conditions often include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Solvent: Toluene or DMF (Dimethylformamide)

    Temperature: 80-120°C

    Reagents: Stannylated benzothiophene, bithiophene derivative, and a base such as triethylamine

Industrial Production Methods

Industrial production methods for such compounds may involve similar coupling reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) for halogenation and alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce dihydro derivatives.

Scientific Research Applications

5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the development of organic electronic devices, such as organic photovoltaics and OLEDs.

Mechanism of Action

The mechanism of action of 5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene depends on its specific application. In organic electronics, its mechanism involves the transport of electrons or holes through its conjugated system. The molecular targets and pathways involved include:

    Electron Transport: Facilitated by the conjugated thiophene rings.

    Hole Transport: Enhanced by the presence of electron-donating groups.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.

    5,5’-Bis(2-thienyl)-2,2’-bithiophene: Another thiophene derivative with different substitution patterns.

    5,5’-Bis(3,4-ethylenedioxythiophene)-2,2’-bithiophene: Known for its high conductivity and stability.

Uniqueness

5,5’-Bis(1-benzothiophen-2-yl)-2,2’-bithiophene is unique due to the presence of benzothiophene units, which can enhance its electronic properties and stability compared to simpler thiophene derivatives.

Properties

CAS No.

824956-04-9

Molecular Formula

C24H14S4

Molecular Weight

430.6 g/mol

IUPAC Name

2-[5-[5-(1-benzothiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene

InChI

InChI=1S/C24H14S4/c1-3-7-17-15(5-1)13-23(25-17)21-11-9-19(27-21)20-10-12-22(28-20)24-14-16-6-2-4-8-18(16)26-24/h1-14H

InChI Key

AUCDNCCVMJSFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC6=CC=CC=C6S5

Origin of Product

United States

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